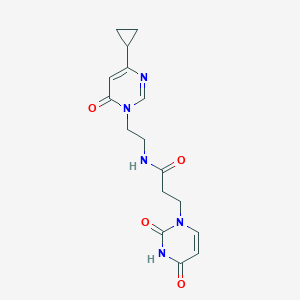
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is an intricate organic compound featuring multiple pyrimidinyl groups that interact within its molecular structure. As an entity, it’s pivotal in various scientific arenas due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions beginning with the formation of the pyrimidinyl groups, followed by their integration with the rest of the molecular scaffold. The process may start with cyclopropyl amine reacting with ethyl isocyanate to form the intermediate, which then undergoes several stages of functional group interconversions and coupling reactions, all under precise temperature, pH, and solvent conditions to ensure optimal yields.
Industrial Production Methods
Industrial-scale production often utilizes batch or continuous flow synthesis to optimize the yield and purity of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide. These methods typically incorporate robust purification processes such as crystallization and chromatography to achieve the necessary pharmaceutical-grade purity.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions including oxidation, reduction, and substitution due to its diverse functional groups.
Common Reagents and Conditions
Oxidation: : Employing reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizing hydrogen gas with a palladium catalyst.
Substitution: : Conducted using nucleophiles such as thiols and amines in organic solvents.
Major Products
Major products from these reactions typically include structurally modified derivatives of the parent compound, each having potential for different biological activities or further chemical transformations.
科学的研究の応用
Chemistry
It is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules due to its versatile reactive sites.
Biology and Medicine
Antiviral and Anticancer Research: : Exhibits promising activity against viral strains and cancer cell lines by inhibiting key enzymes and pathways.
Enzyme Inhibition: : Acts as an inhibitor for various enzymes involved in metabolic and signal transduction pathways.
Industry
Pharmaceutical Development: : Utilized in the development of new therapeutic agents due to its bioactivity.
Agriculture: : Potential use as a lead compound for developing new agrochemicals.
作用機序
The compound’s effects are mediated through its binding to specific molecular targets such as enzymes or receptors. The interaction often leads to inhibition or modulation of biochemical pathways, resulting in the therapeutic effects observed in preclinical studies. The exact pathways and molecular targets are frequently the subject of ongoing research.
類似化合物との比較
Similar Compounds
N-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl-2,4-dioxopyrimidin-1(2H)-ylacetamide: : Another pyrimidine-based compound with slightly altered structure and bioactivity.
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide: : Features a methyl group substitution with unique chemical properties.
Highlighting Uniqueness
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide stands out due to its specific cyclopropyl modification, which imparts distinct steric and electronic characteristics that influence its reactivity and biological activity.
That’s a lot of chemistry talk! Any details you’d like me to delve deeper into?
特性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c22-13(3-6-20-7-4-14(23)19-16(20)25)17-5-8-21-10-18-12(9-15(21)24)11-1-2-11/h4,7,9-11H,1-3,5-6,8H2,(H,17,22)(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDUJYYLEUBANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














